molecular formula C5HF7 B154227 Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- CAS No. 1892-03-1

Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-

Cat. No. B154227
CAS RN: 1892-03-1
M. Wt: 194.05 g/mol
InChI Key: AWDCOETZVBNIIV-UHFFFAOYSA-N
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Description

The compound "Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-" is a fluorinated cyclopentene derivative. Fluorinated compounds are known for their unique properties, such as high thermal and chemical stability, which make them valuable in various applications, including as solvents and in materials science.

Synthesis Analysis

The synthesis of fluorinated cyclopentene derivatives can involve multiple steps, including liquid-phase fluorination reactions and vapor-phase hydrogenation reactions. For instance, 1,1,2,2,3,3,4-heptafluorocyclopentane, a related compound, is synthesized from hexachlorocyclopentadiene to 1-chloroheptafluorocyclopentene using KF in DMF, followed by hydrogenation with a Pd-based catalyst . Quantum chemical calculations are often used to verify the chemical equilibriums between isomers in these reactions .

Molecular Structure Analysis

The molecular structure of fluorinated cyclopentenes can be studied using X-ray crystallography. For example, the photochromic diarylethene bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene undergoes a cycloreversion reaction in a single-crystalline phase, which has been analyzed by X-ray single-crystal structure analysis . The analysis revealed that the reaction proceeds in a conrotatory mode .

Chemical Reactions Analysis

Fluorinated cyclopentenes can participate in various chemical reactions due to their reactivity. For example, 1,2-Bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopentene undergoes a photochromic reaction that is reversible both in solution and in the single-crystalline phase . The compound changes color upon irradiation with ultraviolet light and reverts back upon irradiation with visible light or heating . The thermal cycloreversion reaction is influenced by environmental conditions, and the activation energies vary depending on the phase (solution or crystal) .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopentenes are influenced by the presence of fluorine atoms. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a closely related compound, exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which is unusual for aliphatic compounds . The intramolecular distances between fluorine atoms and the molecular packing in the solid state are consistent with electrostatic ordering . These properties are significant for the design of functional organic molecules and applications in supramolecular chemistry .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : The compound “Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-” is a chemical with the molecular weight of 244.950 . It’s used in various chemical reactions and its 3D structure can be viewed using Java or Javascript .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in specific reactions are not provided in the source .
  • Scientific Field: Green Chemistry

    • Application : The compound “Cyclopentane-1,3-diamine” is synthesized from hemicellulosic feedstock . It’s used in the synthesis of bifunctional monomers for poly-condensation .
    • Methods of Application : The synthesis involves several steps including the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .
    • Results or Outcomes : The synthesized CPDA was reacted with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers with internal amide and imine groups . One of the monomers was successfully applied in the synthesis of polyurethanes .
  • Scientific Field: Organic Chemistry

    • Application : Cycloaddition reactions are a variety of reactions whereby rings are formed through addition to double or triple bonds . An especially simple example is the addition of ethene to 1,3-butadiene to give cyclohexene . This is the prototype Diels-Alder reaction, which has proved so valuable in synthesis that it won its discoverers, O. Diels and K. Alder, the Nobel Prize in chemistry in 1950 .
    • Methods of Application : The Diels-Alder reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .
    • Results or Outcomes : The synthetic importance of these reactions is very great and, because many of them often involve dienes, they are discussed in detail in organic chemistry .
  • Scientific Field: Chemistry

    • Application : The compound “1,2,3,3,4,4,5-Heptafluorocyclopentene” is a chemical with the molecular weight of 244.950 . It’s used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in specific reactions are not provided in the source .
  • Scientific Field: Organic Chemistry

    • Application : Cycloaddition reactions are a variety of reactions whereby rings are formed through addition to double or triple bonds . An especially simple example is the addition of ethene to 1,3-butadiene to give cyclohexene . This is the prototype Diels-Alder reaction, which has proved so valuable in synthesis that it won its discoverers, O. Diels and K. Alder, the Nobel Prize in chemistry in 1950 .
    • Methods of Application : The Diels-Alder reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .
    • Results or Outcomes : The synthetic importance of these reactions is very great and, because many of them often involve dienes, they are discussed in detail in organic chemistry .
  • Scientific Field: Chemistry

    • Application : The compound “1,2,3,3,4,4,5-Heptafluorocyclopentene” is a chemical . It’s used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in specific reactions are not provided in the source .

Safety And Hazards

“Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-” is subject to reporting under section 721.10584 for the significant new uses described in paragraph (a)(2) of this section . Manufacturers, importers, and processors of this substance are subject to recordkeeping requirements as specified in § 721.125 (a), (b), ©, and (i) .

properties

IUPAC Name

1,3,3,4,4,5,5-heptafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCOETZVBNIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074654
Record name 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene
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Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-

CAS RN

1892-03-1
Record name 1,3,3,4,4,5,5-Heptafluorocyclopentene
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Record name Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
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Record name Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
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Record name 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Perfluoro(cyclopent-1-ene)
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